(oxolan-2-yl)methyl 2-methylbutanoate

Catalog No.
S6543924
CAS No.
1881965-98-5
M.F
C10H18O3
M. Wt
186.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(oxolan-2-yl)methyl 2-methylbutanoate

CAS Number

1881965-98-5

Product Name

(oxolan-2-yl)methyl 2-methylbutanoate

IUPAC Name

oxolan-2-ylmethyl 2-methylbutanoate

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

InChI

InChI=1S/C10H18O3/c1-3-8(2)10(11)13-7-9-5-4-6-12-9/h8-9H,3-7H2,1-2H3

InChI Key

IVFCTOQBFINRSN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)OCC1CCCO1

(oxolan-2-yl)methyl 2-methylbutanoate is an organic compound with the molecular formula C₉H₁₈O₂. It is classified as an ester and is characterized by its colorless, oily liquid form. This compound is noted for its unique structure, which includes an oxolane ring and a 2-methylbutanoate moiety. Its physical properties include a molecular weight of 158.24 g/mol and a boiling point of approximately 162 °C. The compound exhibits slight solubility in water but is soluble in organic solvents such as ethanol, chloroform, and ether, making it versatile for various applications in scientific research and industry.

Typical of esters:

  • Esterification: The formation of this compound often involves the reaction between an alcohol (in this case, 2-methylbutanol) and a carboxylic acid (such as 2-methylbutyric acid) in the presence of an acid catalyst.
  • Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed back into its constituent alcohol and acid.
  • Reduction: The ester functional group can be reduced to yield the corresponding alcohol using reducing agents like lithium aluminum hydride.
  • Oxidation: The hydroxyl groups present may be oxidized to form carbonyl compounds.

Research indicates that (oxolan-2-yl)methyl 2-methylbutanoate possesses various biological activities. Notably, it has demonstrated anti-inflammatory, analgesic, and antibacterial properties. In vitro studies have shown its potential to inhibit the growth of several cancer cell lines, suggesting its utility in cancer drug development. Additionally, its antioxidant properties may help mitigate oxidative stress-related diseases, making it a candidate for further pharmacological exploration .

The synthesis of (oxolan-2-yl)methyl 2-methylbutanoate can be achieved through multiple methods:

  • Esterification Reaction: This is the most common method, involving the reaction of oxolane with 2-methylbutanol in the presence of a strong acid catalyst.
  • Oxymercuration followed by Esterification: This method involves oxymercuration of 2-methyl-2-butene followed by alcoholic esterification.
  • Multi-step Organic Synthesis: More complex synthetic routes may involve several steps including the preparation of intermediates before arriving at the final ester product .

The applications of (oxolan-2-yl)methyl 2-methylbutanoate span various fields:

  • Pharmaceuticals: Due to its biological activity, it is being explored for potential use in drug development.
  • Food Industry: As an ester, it may serve as a flavoring agent or preservative.
  • Biofuels: Its structure allows for potential applications in renewable energy sources.
  • Chemical Research: It serves as a reagent or intermediate in organic synthesis and analytical chemistry .

Studies on (oxolan-2-yl)methyl 2-methylbutanoate's interactions with biological systems are ongoing. Initial findings suggest that it may interact with specific molecular targets within cells, influencing pathways related to inflammation and cancer cell proliferation. The exact mechanisms remain to be fully elucidated but indicate promising therapeutic potential .

Several compounds share structural or functional similarities with (oxolan-2-yl)methyl 2-methylbutanoate. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
(r)-(-)-glycidyl butyrateC₇H₁₂O₃Contains an epoxide group; used in polymer synthesis
[(2R)-oxiran-2-yl]methyl butanoateC₇H₁₂O₃Epoxide structure; reactive towards nucleophiles
Butyric acidC₄H₈O₂Simple carboxylic acid; lacks the oxolane structure
Ethyl acetateC₄H₈O₂Common ester; used as a solvent; simpler structure

The unique feature of (oxolan-2-yl)methyl 2-methylbutanoate lies in its oxolane ring combined with a branched alkyl chain, which contributes to its distinct physical and chemical properties compared to other esters and derivatives listed above .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Exact Mass

186.125594432 g/mol

Monoisotopic Mass

186.125594432 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-25-2023

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